molecular formula C26H22N4O2 B2630128 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1215658-61-9

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

カタログ番号: B2630128
CAS番号: 1215658-61-9
分子量: 422.488
InChIキー: VEGUFQLQDSFPTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This compound is a key research tool in oncology, particularly for investigating the pathogenesis and treatment of cancers driven by aberrant FGFR signaling, such as urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. Its mechanism involves binding to the kinase domain of FGFR, thereby blocking the phosphorylation of downstream substrates and leading to the inhibition of tumor cell proliferation and induction of apoptosis . Researchers utilize this inhibitor to dissect the FGFR signaling axis in vitro and in vivo, to study mechanisms of resistance to FGFR-directed therapies, and to explore potential synergistic effects in combination treatment regimens. The compound's detailed kinase selectivity profile makes it a valuable chemical probe for validating FGFR as a therapeutic target in various disease models. Patents describe its use in the preparation of pharmaceutical compositions for treating abnormal cell growth , underscoring its significant research value in preclinical drug discovery and developmental biology.

特性

IUPAC Name

6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-16-8-11-19(12-9-16)24-27-25-21-6-4-5-7-22(21)29(26(32)30(25)28-24)15-23(31)20-13-10-17(2)14-18(20)3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGUFQLQDSFPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one represents a novel structure within the class of quinazoline derivatives, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, emphasizing its cytotoxic effects and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A quinazoline core
  • A triazole ring
  • Various substituted phenyl groups

This unique arrangement suggests potential interactions with biological targets, particularly in cancer treatment.

Biological Activity Overview

Quinazoline derivatives are known for their antiproliferative , antitumor , and anti-inflammatory properties. The specific compound has been evaluated for its biological activity against various cancer cell lines.

Key Findings:

  • Antiproliferative Activity :
    • The compound demonstrated significant cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer).
    • IC50 values ranged from approximately 2.3 µM to 176.5 µM , indicating a strong potential for inhibiting cancer cell proliferation.
  • Mechanism of Action :
    • Induction of apoptosis was observed in the A549 cell line, with a dose-dependent increase in early and late apoptotic cells.
    • Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the S phase.
  • Molecular Docking Studies :
    • Computational studies indicated favorable binding interactions with key receptors involved in tumor growth regulation, such as the Epidermal Growth Factor Receptor (EGFR).

Data Table: Cytotoxicity Results

Cell LineIC50 Value (µM)Apoptotic Effect (%)Cell Cycle Phase Arrest
A5495.965.08% (15 µM)S-phase
SW-4802.3Not specifiedNot specified
MCF-75.65Not specifiedNot specified

Case Studies

Recent studies have explored various quinazoline derivatives and their biological activities:

  • Study on Quinazoline-Pyrimidine Hybrids :
    • A series of quinazoline-pyrimidine hybrids were synthesized and tested for antiproliferative activity.
    • The best-performing compounds showed IC50 values significantly lower than conventional chemotherapeutics like Cisplatin.
  • Triazole Derivatives :
    • Research has highlighted the anticancer properties of triazole derivatives, which share structural similarities with our compound.
    • Triazoles have been shown to exhibit chemopreventive effects and enhance the efficacy of existing anticancer drugs.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues
Compound ID/Name Substituents (Position) Molecular Formula Molecular Weight Reference
Target Compound 6: 2-(2,4-dimethylphenyl)-2-oxoethyl; 2: p-tolyl C₂₈H₂₄N₄O₂ 460.52 Hypothetical
6-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one 6: 2-(2,4-dimethylphenyl)-2-oxoethyl; 2: 3-methylphenyl C₂₆H₂₂N₄O₄ 454.48 (CM896031)
6-(2-(4-Fluorophenyl)piperazin-1-yl)-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one 6: 2-(4-fluorophenyl)piperazin-1-yl; 2: 4-methylphenyl C₂₈H₂₅FN₆O₂ 496.54
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one 6: 2-morpholino-2-oxoethyl; core: tetrazolo C₁₆H₁₆N₆O₂ 324.34 (Compound 2)

Key Observations :

  • The para-methylphenyl (p-tolyl) group at position 2 enhances lipophilicity compared to meta-substituted analogues (e.g., 3-methylphenyl in CM896031) .
  • Replacement of the triazolo core with tetrazolo (as in ) reduces molecular weight but may alter bioactivity due to differences in hydrogen-bonding capacity .

Key Observations :

  • Triazoloquinazolinones are typically synthesized via cyclocondensation of hydrazino precursors with ketones or aldehydes ().
  • Yields for triazolo derivatives (e.g., 73–96% in ) are generally higher than those for tetrazolo analogues (21–96% in ), suggesting greater stability of triazolo intermediates .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals, ppm) LC-MS (m/z [M+H]⁺) Reference
Target Compound (Predicted) ~1680–1700 δ 2.3–2.6 (CH₃ from p-tolyl), δ 7.2–8.1 (aromatic) 461.5 N/A
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one 1675, 1645 δ 3.6–3.7 (morpholine CH₂), δ 7.5–8.3 (aromatic) 315
8-Fluorotetrazolo[1,5-c]quinazolin-5(6H)-one 1680 δ 7.6–8.2 (aromatic), δ 10.5 (NH) 234 (3.3)
2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thione 1220 (C=S) δ 6.6–7.8 (furan + aromatic) 282

Key Observations :

  • The 2-(2,4-dimethylphenyl)-2-oxoethyl group in the target compound would exhibit characteristic ketone IR stretches (~1680 cm⁻¹) and upfield methyl signals in ¹H-NMR (δ 2.3–2.6) .
  • Thione derivatives (e.g., ) show distinct C=S IR absorption (~1220 cm⁻¹), absent in the target compound .
Table 4: Bioactivity of Analogous Compounds
Compound Activity MIC/MBC (µg/mL) Antitumor Activity (NCI Panel) Reference
Potassium 2-hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiolates Antibacterial (S. aureus) MIC 12.5, MBC 25 Moderate
6-(2-(4-Fluorophenyl)piperazin-1-yl)-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one Hypothetical CNS modulation (via piperazine) N/A N/A
2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thione Antifungal MIC 25 Not tested

Key Observations :

  • Triazoloquinazoline thiolates () show potent antibacterial activity, suggesting that the target compound’s ketone group may be modified to thione for enhanced bioactivity .
  • Piperazine-substituted analogues () may exhibit CNS activity due to piperazine’s pharmacokinetic role in blood-brain barrier penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。